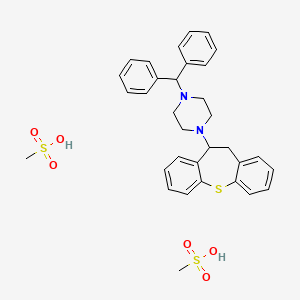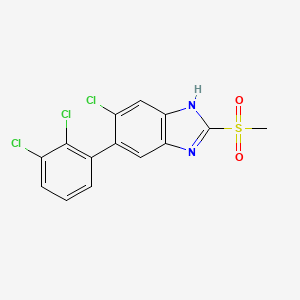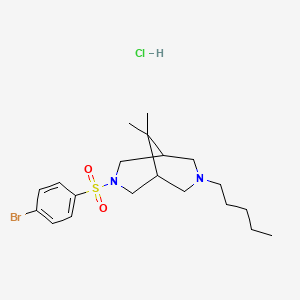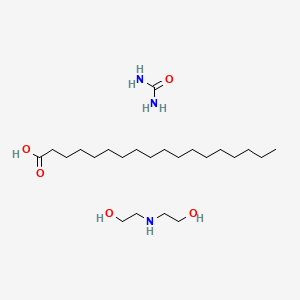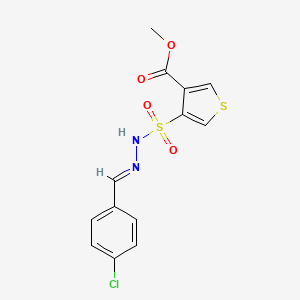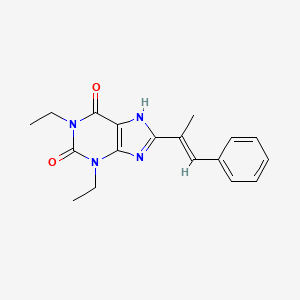
5,7-Di(ethoxycarbonylmethyl)-6-oxo-1,3-diazaadamantane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,7-Di(ethoxycarbonylmethyl)-6-oxo-1,3-diazaadamantane is a complex organic compound that belongs to the class of diazaadamantane derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Di(ethoxycarbonylmethyl)-6-oxo-1,3-diazaadamantane typically involves the reaction of 5,7-di(alkoxycarbonylmethyl)-6-oxo-1,3-diazaadamantane with hydrazine hydrate in an ethanol solution . This reaction yields the desired compound through a series of steps that include condensation and cyclization reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
5,7-Di(ethoxycarbonylmethyl)-6-oxo-1,3-diazaadamantane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
5,7-Di(ethoxycarbonylmethyl)-6-oxo-1,3-diazaadamantane has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antitumor properties.
Medicine: Explored for its potential use in drug development due to its unique structural properties.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 5,7-Di(ethoxycarbonylmethyl)-6-oxo-1,3-diazaadamantane involves its interaction with specific molecular targets. The compound may exert its effects through binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets are still under investigation, but its unique structure suggests potential interactions with various biological molecules .
Comparison with Similar Compounds
Similar Compounds
5,7-Di(alkoxycarbonylmethyl)-6-oxo-1,3-diazaadamantane: A closely related compound with similar structural features.
10-Hydrazinocarbonyl derivatives: Compounds derived from the reaction of diazaadamantanes with hydrazine hydrate.
Uniqueness
5,7-Di(ethoxycarbonylmethyl)-6-oxo-1,3-diazaadamantane stands out due to its specific ethoxycarbonylmethyl groups, which confer unique chemical and physical properties. These properties make it a valuable compound for various applications in research and industry.
Properties
CAS No. |
172984-91-7 |
|---|---|
Molecular Formula |
C16H24N2O5 |
Molecular Weight |
324.37 g/mol |
IUPAC Name |
[7-(2-ethoxy-2-oxoethyl)-6-oxo-1,3-diazatricyclo[3.3.1.13,7]decan-5-yl]methyl propanoate |
InChI |
InChI=1S/C16H24N2O5/c1-3-12(19)23-10-16-8-17-6-15(14(16)21,5-13(20)22-4-2)7-18(9-16)11-17/h3-11H2,1-2H3 |
InChI Key |
SAMFIBAUMKWPMH-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)OCC12CN3CC(C1=O)(CN(C2)C3)CC(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


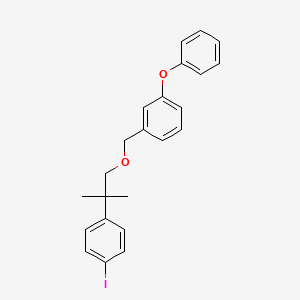
![[(1S)-3-[(E,4S)-4,5-dihydroxypent-2-enyl]-2-methyl-4-oxocyclopent-2-en-1-yl] (1R,3R)-3-[(Z)-3-methoxy-2-methyl-3-oxoprop-1-enyl]-2,2-dimethylcyclopropane-1-carboxylate](/img/structure/B12753850.png)

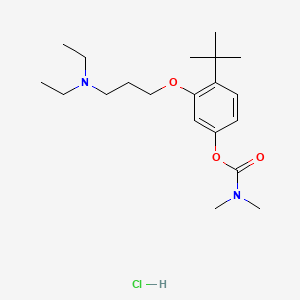
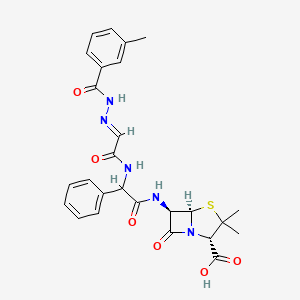
![4-Cyano-N-(3-cyclopropyl(5,6,7,8,9,10-hexahydro-4-hydroxy-2-oxo-cycloocta[B]pyran-3-YL)methyl)phenyl benzensulfonamide](/img/structure/B12753887.png)
